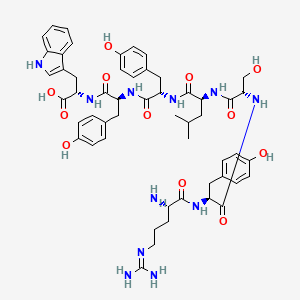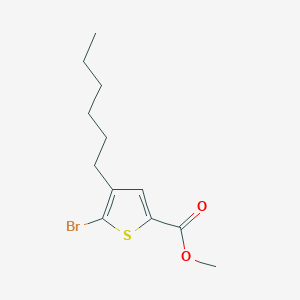![molecular formula C12H9BrN2O2 B12612443 Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate CAS No. 913719-90-1](/img/structure/B12612443.png)
Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is a chemical compound belonging to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes:
Bromination: Reacting 2,2’-bipyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.
Esterification: Converting the resulting brominated bipyridine to its methyl ester using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, especially when coordinated with metal ions.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Stille coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include azido or thiol-substituted bipyridines.
Oxidation: Oxidized bipyridine derivatives.
Coupling: Extended bipyridine frameworks with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing metal-based therapeutics.
Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Coordination: Forms stable complexes with transition metals, affecting their redox properties and catalytic activities.
Electron Transfer: Facilitates electron transfer processes in catalytic cycles and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative.
6-Bromo-2,2’-bipyridine: Lacks the ester group, making it less versatile in certain applications.
Methyl 2,2’-bipyridine-4-carboxylate: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group. This combination allows for diverse reactivity and applications, particularly in forming metal complexes and participating in various chemical reactions.
Eigenschaften
CAS-Nummer |
913719-90-1 |
|---|---|
Molekularformel |
C12H9BrN2O2 |
Molekulargewicht |
293.12 g/mol |
IUPAC-Name |
methyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-10(15-11(13)7-8)9-4-2-3-5-14-9/h2-7H,1H3 |
InChI-Schlüssel |
HQOJQTZRYCXNPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


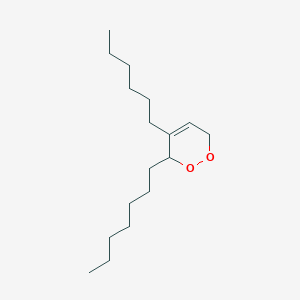
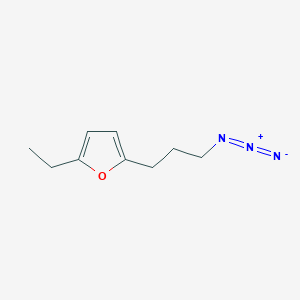
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)
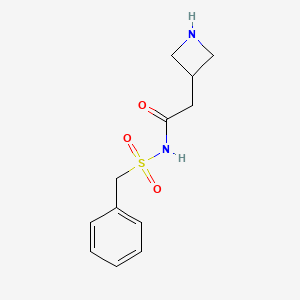
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)
![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
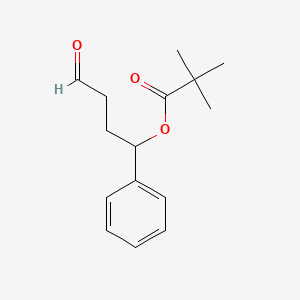
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
